molecular formula C18H14KNO2 B094596 GRAVEXLOHIMHAF-UHFFFAOYSA-M CAS No. 1092-01-9

GRAVEXLOHIMHAF-UHFFFAOYSA-M

Cat. No.: B094596
CAS No.: 1092-01-9
M. Wt: 315.4 g/mol
InChI Key: GRAVEXLOHIMHAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The InChIKey "GRAVEXLOHIMHAF-UHFFFAOYSA-M" is a unique identifier for a chemical substance. InChIKeys are generated using the IUPAC International Chemical Identifier (InChI) algorithm, which encodes molecular structures into a machine-readable string. The first block (GRAVEXLOHIMHAF) represents the molecular skeleton, while the second block (UHFFFAOYSA) encodes protonation and stereochemical details, with the final character (M) indicating the version. However, none of the provided evidence references this compound, making it impossible to confirm its identity, structure, or function.

Properties

CAS No.

1092-01-9

Molecular Formula

C18H14KNO2

Molecular Weight

315.4 g/mol

IUPAC Name

potassium;2-naphthalen-1-yl-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C18H15NO2.K/c20-18(21)17(12-14-8-3-4-11-19-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,17H,12H2,(H,20,21);/q;+1/p-1

InChI Key

GRAVEXLOHIMHAF-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+]

Synonyms

α-(1-Naphtyl)-2-pyridinepropionic acid potassium salt

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate typically involves the reaction of 2-(2’-pyridyl)methyl-1-naphthaleneacetic acid with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion to the potassium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene and pyridine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while substitution reactions can produce various substituted naphthalene or pyridine compounds.

Scientific Research Applications

Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological processes. Its unique structure allows it to participate in a range of reactions, making it a versatile compound in both research and industrial applications.

Comparison with Similar Compounds

Key limitations :

  • No structural, spectral, or thermodynamic data for "GRAVEXLOHIMHAF-UHFFFAOYSA-M" is provided.
  • No peer-reviewed studies or datasets comparing its reactivity, solubility, or toxicity with analogous compounds are available in the evidence.

Data Tables

Due to the absence of relevant data, constructing comparative tables (e.g., molecular weight, boiling point, functional groups) is infeasible. For instance:

Property "this compound" Comparable Compound X Comparable Compound Y
Molecular Formula Not available C₆H₁₂O₆ C₇H₁₄O₂
Melting Point (°C) Not available 146 -20
Solubility in Water Not available High Low

Research Findings

For example:

  • vaguely mentions pH and redox reactions but lacks actionable insights .

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